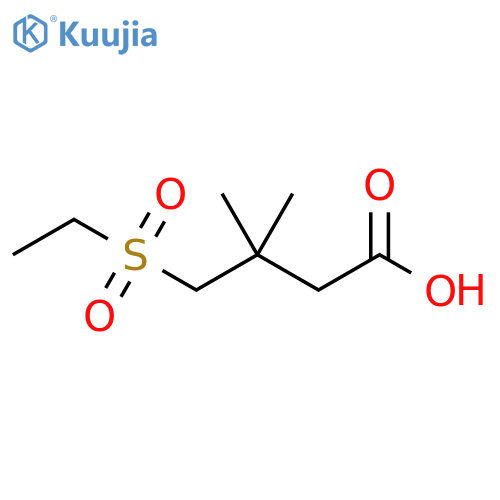Cas no 2169000-09-1 (Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-)

2169000-09-1 structure
商品名:Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-
CAS番号:2169000-09-1
MF:C8H16O4S
メガワット:208.275241851807
CID:5261343
Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-
-
- インチ: 1S/C8H16O4S/c1-4-13(11,12)6-8(2,3)5-7(9)10/h4-6H2,1-3H3,(H,9,10)
- InChIKey: DPZKRMIPBMHUMR-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CC(C)(C)CS(CC)(=O)=O
Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-369952-10.0g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 10g |
$4299.0 | 2023-05-30 | ||
| Enamine | EN300-369952-2.5g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 2.5g |
$1959.0 | 2023-05-30 | ||
| Enamine | EN300-369952-0.1g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 0.1g |
$879.0 | 2023-05-30 | ||
| Enamine | EN300-369952-0.25g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 0.25g |
$920.0 | 2023-05-30 | ||
| Enamine | EN300-369952-0.5g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 0.5g |
$959.0 | 2023-05-30 | ||
| Enamine | EN300-369952-1.0g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 1g |
$999.0 | 2023-05-30 | ||
| Enamine | EN300-369952-0.05g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 0.05g |
$839.0 | 2023-05-30 | ||
| Enamine | EN300-369952-5.0g |
4-(ethanesulfonyl)-3,3-dimethylbutanoic acid |
2169000-09-1 | 5g |
$2900.0 | 2023-05-30 |
Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl- 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
2169000-09-1 (Butanoic acid, 4-(ethylsulfonyl)-3,3-dimethyl-) 関連製品
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
